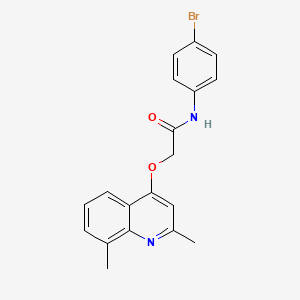

N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide

Description

N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide is an organic compound that features a bromophenyl group, a dimethylquinoline moiety, and an acetamide linkage

Properties

Molecular Formula |

C19H17BrN2O2 |

|---|---|

Molecular Weight |

385.3 g/mol |

IUPAC Name |

N-(4-bromophenyl)-2-(2,8-dimethylquinolin-4-yl)oxyacetamide |

InChI |

InChI=1S/C19H17BrN2O2/c1-12-4-3-5-16-17(10-13(2)21-19(12)16)24-11-18(23)22-15-8-6-14(20)7-9-15/h3-10H,11H2,1-2H3,(H,22,23) |

InChI Key |

LTZJHBWVSXSTQK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)NC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide typically involves the following steps:

Formation of the 2,8-dimethylquinoline moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Bromination of the phenyl ring:

Coupling reaction: The final step involves the coupling of the bromophenyl group with the 2,8-dimethylquinoline moiety through an acetamide linkage. This can be achieved using reagents such as acetic anhydride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide involves several chemical reactions, typically starting from readily available precursors. The compound can be synthesized using methods that include the reaction of 4-bromophenyl derivatives with quinoline-based compounds through acetamide linkages. The structural characterization is often confirmed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure through chemical shifts and coupling patterns.

- Infrared Spectroscopy (IR) : Identifies functional groups by analyzing characteristic absorption bands.

- Mass Spectrometry (MS) : Confirms molecular weight and structure.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of quinoline derivatives, including this compound. The compound has shown promising results against various bacterial strains, particularly:

- Gram-positive bacteria : Such as Staphylococcus aureus, where it exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

The mechanism of action is believed to involve inhibition of microbial DNA gyrase, a crucial enzyme for bacterial DNA replication .

Anticancer Activity

Recent investigations have focused on the anticancer potential of quinoline derivatives. This compound has been explored for its ability to inhibit cancer cell proliferation. In vitro studies suggest that it may target specific pathways involved in tumor growth and survival:

- EGFR-TK inhibition : This compound has been designed to interact with epidermal growth factor receptors, which are often overexpressed in various cancers .

Case Study: Antimicrobial Efficacy

A study published in Frontiers in Chemistry investigated a series of quinoline derivatives, including this compound, demonstrating significant antibacterial activity against Staphylococcus aureus and other pathogens . The results indicated that this compound could be a lead candidate for developing new antimicrobial agents.

Case Study: Anticancer Potential

Research conducted on quinoline derivatives revealed that compounds similar to this compound showed promising results in inhibiting cancer cell lines in vitro. The compounds were assessed for their cytotoxicity against various cancer types, indicating a potential role in targeted cancer therapies .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, potentially leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

N-(4-Chlorophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide: Similar structure but with a chlorine atom instead of bromine.

N-(4-Fluorophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing its interaction with biological targets.

Biological Activity

N-(4-Bromophenyl)-2-((2,8-dimethylquinolin-4-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H16BrN2O2

- Molecular Weight : 366.21 g/mol

- CAS Number : 20201-26-7

This compound features a bromophenyl group and a quinoline moiety, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha levels in vitro |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against various strains of bacteria. The results indicated a significant reduction in bacterial growth at low micromolar concentrations, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

A research article in Cancer Research highlighted the compound's ability to trigger apoptosis in MCF-7 breast cancer cells. The study found that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis.

Case Study 3: Inflammation Reduction

Research published in Inflammation Research demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.